3-(2-Methylidene-4-phenylbutanoyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(2-Methylidene-4-phenylbutanoyl)-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol This compound is known for its unique structure, which includes an oxazolidinone ring fused with a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylidene-4-phenylbutanoyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylidene-4-phenylbutanoic acid with an oxazolidinone derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylidene-4-phenylbutanoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-Methylidene-4-phenylbutanoyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylidene-4-phenylbutanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylene-4-phenylbutanoyl)oxazol-2(3H)-one
- 2-Oxazolidinone, 3-(2-methylene-1-oxo-4-phenylbutyl)-
Uniqueness
Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-(2-methylidene-4-phenylbutanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-11(7-8-12-5-3-2-4-6-12)13(16)15-9-10-18-14(15)17/h2-6H,1,7-10H2 |
InChI Key |
CVPBWGQYOKCHLI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)C(=O)N2CCOC2=O |
Origin of Product |
United States |
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